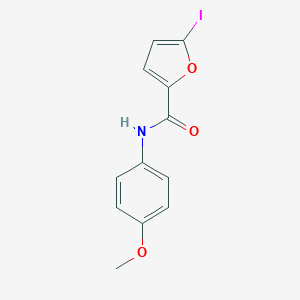![molecular formula C21H11NO5S B383592 [3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate CAS No. 610760-31-1](/img/structure/B383592.png)
[3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate is a complex organic compound that combines several functional groups, including benzoxazole, chromenone, and thiophene carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and chromenone intermediates, followed by their coupling with thiophene carboxylate under specific conditions.
Preparation of Benzoxazole Intermediate: Benzoxazole can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Preparation of Chromenone Intermediate: Chromenone derivatives can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed on the benzoxazole or thiophene rings using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
[3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antifungal, antibacterial, or anticancer agent.
Materials Science: Its fluorescent properties can be exploited in the development of optical brighteners and fluorescent probes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of [3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: An aromatic organic compound with a benzene-fused oxazole ring structure.
Chromenone: A compound with a benzopyranone structure, known for its biological activity.
Thiophene Carboxylate: A thiophene derivative with a carboxylate group, used in various chemical applications.
Uniqueness
[3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate is unique due to its combination of these three functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous .
Properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-20-14(19-22-15-4-1-2-5-16(15)26-19)10-12-7-8-13(11-17(12)27-20)25-21(24)18-6-3-9-28-18/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBMMMMBQOBFPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CS5)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![allyl 5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383509.png)
![allyl 6-methyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B383511.png)
![2-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B383512.png)
![2-(4-(2-Methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B383514.png)
![N-hexadecyl-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383516.png)

![Ethyl 2-[2-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B383523.png)
![3,3-dimethyl-2-methylene-N',N'-diphenylbicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B383524.png)
![Ethyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383525.png)
![ethyl 2-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B383526.png)
![6-Imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383528.png)
![N-Ethyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383529.png)
![7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383530.png)
![6-imino-11-methyl-7-(oxolan-2-ylmethyl)-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B383532.png)
